molecular formula C9H17NO3S B13350334 3-(4-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide

3-(4-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13350334
M. Wt: 219.30 g/mol
InChI Key: IYARZDZKINPJFE-UHFFFAOYSA-N
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Description

3-(4-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that features a tetrahydrothiophene ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of thiophenes to their corresponding 1,1-dioxides. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Piperidine derivatives.

Major Products Formed

Scientific Research Applications

3-(4-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Hydroxypiperidin-1-yl)tetrahydrothiophene 1,1-dioxide is unique due to its combined thiophene and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications compared to compounds with only one of these rings .

Properties

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)piperidin-4-ol

InChI

InChI=1S/C9H17NO3S/c11-9-1-4-10(5-2-9)8-3-6-14(12,13)7-8/h8-9,11H,1-7H2

InChI Key

IYARZDZKINPJFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2CCS(=O)(=O)C2

Origin of Product

United States

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